molecular formula C27H27BrN2O3 B2988053 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one CAS No. 477889-18-2

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one

Cat. No.: B2988053
CAS No.: 477889-18-2
M. Wt: 507.428
InChI Key: MJDXSVAZPAMETI-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one features a conjugated α,β-unsaturated ketone (propenone) core. Key structural elements include:

  • Piperazine moiety: Substituted at the 1-position with a 2-methoxyphenyl group, which may enhance receptor binding through hydrogen bonding or hydrophobic interactions.
  • Aryl substituents: The 3-position is linked to a phenyl ring modified with a 4-bromobenzyloxy group.
  • E-configuration: The trans geometry of the propenone linker is critical for maintaining planarity and optimizing π-π stacking interactions in biological systems .

This scaffold is structurally related to pharmacologically active piperazine-propenone hybrids, which are explored for antiviral, antimicrobial, and anticancer applications .

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O3/c1-32-26-5-3-2-4-25(26)29-16-18-30(19-17-29)27(31)15-10-21-8-13-24(14-9-21)33-20-22-6-11-23(28)12-7-22/h2-15H,16-20H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDXSVAZPAMETI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The target compound’s analogs differ primarily in substituents on the aryl rings and piperazine moiety. Key examples include:

Compound Name Substituent on Piperazine Substituent on Propenone Phenyl Ring Key Features Reference(s)
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one (Target) 2-Methoxyphenyl 4-Bromobenzyloxy Bromine enhances lipophilicity; methoxy group aids in H-bonding.
(E)-1-[4-(2-Methoxyphenyl)piperazino]-3-(3-nitrophenyl)prop-2-en-1-one 2-Methoxyphenyl 3-Nitrophenyl Nitro group increases electron deficiency, potentially enhancing reactivity.
(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-bromophenyl)methyl 4-Methylphenyl Bulky bis-bromophenyl group may improve steric hindrance and binding selectivity.
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one 1,3-Benzodioxol-5-ylmethyl 2-Methoxyphenyl, 2-Phenyl Benzodioxole group introduces oxygen-rich motifs, affecting solubility.
(E)-1-(4-Benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one Benzyl 6-Bromo-1,3-benzodioxol-5-yl Bromine and benzodioxole synergize for dual electronic and steric effects.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The 4-bromobenzyloxy group in the target compound increases logP compared to analogs with methoxy or nitro groups, suggesting improved membrane permeability .
  • Hydrogen Bonding: The 2-methoxyphenyl group on the piperazine ring provides hydrogen bond acceptor sites, which are absent in analogs like (E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one (thienyl substituent reduces polarity) .
  • Crystal Structure : The E-configuration and chair conformation of the piperazine ring are conserved across analogs, as confirmed by X-ray crystallography in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.